

Characterization of 5-(3-Nitrophenyl)furan-2-carbaldehyde: An NMR Spectroscopy Comparison Guide

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Compound of Interest

Compound Name: 5-(3-Nitrophenyl)furan-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of **5-(3-Nitrophenyl)furan-2-carbaldehyde** using Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental NMR data for this specific compound is not readily available in the public domain, this document presents a detailed prediction of the ^1H and ^{13}C NMR spectra based on established chemical shift values of its constituent fragments: the furan-2-carbaldehyde and the 3-nitrophenyl moieties.

This guide also offers a comparison with alternative analytical techniques, outlines a detailed experimental protocol for NMR data acquisition, and provides a visual workflow for the characterization process. This information is intended to assist researchers in the identification, purification, and quality control of **5-(3-Nitrophenyl)furan-2-carbaldehyde** and related compounds.

Predicted NMR Data

The expected ^1H and ^{13}C NMR chemical shifts for **5-(3-Nitrophenyl)furan-2-carbaldehyde** are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and known substituent effects.

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)	Multiplicity	Notes
Aldehyde-H	9.7 - 9.9	178 - 182	Singlet (s)	Deshielded due to the electronegativity of the oxygen and the aromatic ring system.
Furan-H3	7.3 - 7.5	122 - 126	Doublet (d)	Coupled to Furan-H4.
Furan-H4	6.8 - 7.0	112 - 116	Doublet (d)	Coupled to Furan-H3.
Phenyl-H2'	8.5 - 8.7	128 - 132	Singlet (t)	deshielded by the nitro group.
Phenyl-H4'	8.2 - 8.4	125 - 129	Doublet of doublets (dd)	deshielded by the nitro group.
Phenyl-H5'	7.7 - 7.9	130 - 134	Triplet (t)	
Phenyl-H6'	8.0 - 8.2	123 - 127	Doublet of doublets (dd)	deshielded by the nitro group.
Furan-C2	-	152 - 156	-	Attached to the aldehyde group.
Furan-C5	-	155 - 159	-	Attached to the nitrophenyl group.
Phenyl-C1'	-	130 - 134	-	Attached to the furan ring.
Phenyl-C3'	-	148 - 152	-	Attached to the nitro group.

Comparison with Alternative Characterization Techniques

While NMR provides detailed structural information, other analytical techniques can be used for confirmation and to assess purity.

Technique	Information Provided	Advantages	Limitations
Infrared (IR) Spectroscopy	Presence of functional groups (C=O, NO ₂ , C-O-C).	Fast, simple, and non-destructive.	Provides limited structural information; not ideal for complex mixture analysis.
Mass Spectrometry (MS)	Molecular weight and fragmentation pattern.	High sensitivity, provides molecular formula with high resolution MS.	Isomers may not be distinguishable without tandem MS.
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	High resolution and sensitivity, suitable for quantitative analysis.	Does not provide structural information on its own; requires reference standards.
Elemental Analysis	Percentage composition of C, H, and N.	Confirms the elemental composition of the pure compound.	Requires a pure sample; does not provide structural details.

Experimental Protocol for NMR Analysis

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of **5-(3-Nitrophenyl)furan-2-carbaldehyde**.

1. Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment (zg30).
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16-64.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
 - Spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.

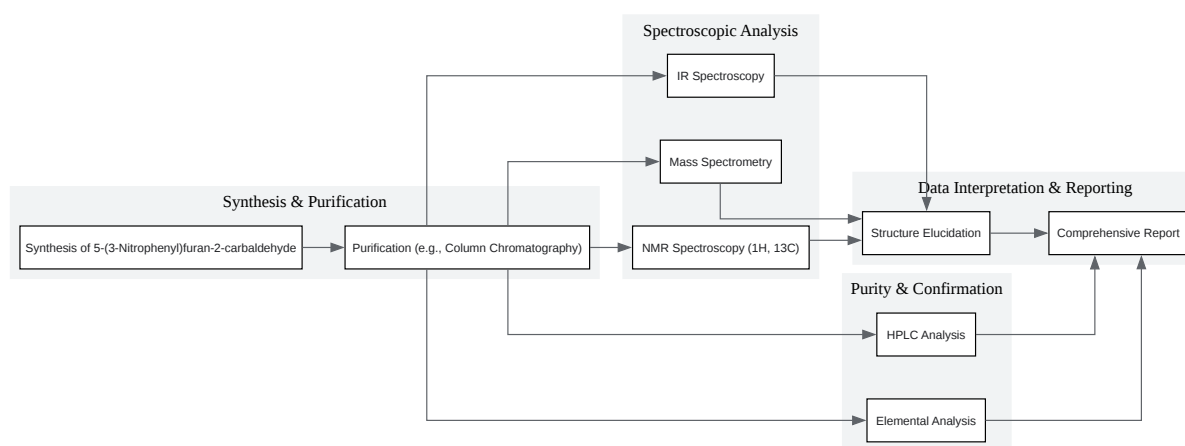
3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the connectivity of the protons.

Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of **5-(3-Nitrophenyl)furan-2-carbaldehyde**.



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Caption: Workflow for the synthesis, purification, and characterization of the target compound.

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